molecular formula C12H14O B8728148 2,2-Dimethyl-1-phenyl-3-buten-1-one CAS No. 62894-04-6

2,2-Dimethyl-1-phenyl-3-buten-1-one

Cat. No.: B8728148
CAS No.: 62894-04-6
M. Wt: 174.24 g/mol
InChI Key: YVSVBBOOERFCLA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenyl-3-buten-1-one is an α,β-unsaturated ketone characterized by a phenyl group at position 1, a conjugated double bond at position 3, and two methyl substituents at position 2. This compound’s reactivity is likely dominated by its α,β-unsaturated ketone system, enabling conjugate addition reactions and participation in cycloadditions.

Properties

CAS No.

62894-04-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,2-dimethyl-1-phenylbut-3-en-1-one

InChI

InChI=1S/C12H14O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

YVSVBBOOERFCLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,2-Dimethyl-1-phenyl-3-buten-1-one and analogous compounds:

Compound Name Molecular Formula Key Substituents Functional Groups CAS Number Reference
This compound C₁₂H₁₄O (est.) Phenyl, 2,2-dimethyl, α,β-unsaturated Ketone, alkene Not explicitly listed Inferred from analogs
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 2-hydroxyphenyl, 3-methyl Ketone, hydroxyl 19019-21-7
2-Buten-1-one,3-(methylamino)-1-phenyl- C₁₁H₁₃NO Phenyl, 3-methylamino Ketone, alkene, amine 58089-74-0
1-(2',2'-Dimethyl-6'-methylidenecyclohexyl)-3-buten-1-one C₁₃H₂₀O Cyclohexyl (2,2-dimethyl, 6-methylidene) Ketone, alkene 73956-65-7
3-Methyl-4-phenyl-1-butene C₁₁H₁₄ Phenyl, 3-methyl Alkene 6683-51-8
Key Observations:

Unlike 3-Methyl-4-phenyl-1-butene , the ketone group in this compound introduces electrophilic reactivity at the carbonyl carbon.

Steric and Electronic Effects :

  • The 2,2-dimethyl substituents in the target compound likely increase steric hindrance around the ketone, reducing nucleophilic attack compared to unsubstituted analogs.
  • The cyclohexyl-substituted analog exhibits a bulky bicyclic structure, which may limit conjugation compared to the phenyl group in the target compound.

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